![molecular formula C8H12O4 B2957036 2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid CAS No. 2344678-33-5](/img/structure/B2957036.png)
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid, commonly referred to as HHFA, is a chemical compound used in scientific research. It is a cyclic ether derivative that has been found to have potential therapeutic applications due to its unique structure and mechanism of action.
Aplicaciones Científicas De Investigación
Catalytic Acylation of Furans
The study by Ji, Pan, Dauenhauer, and Gorte (2019) on the acylation of furan and 2-methylfuran with acetic acid over H-ZSM-5 catalysts highlights potential applications in the synthesis of furan-based chemicals. This research demonstrates the feasibility of direct carbon-carbon acylation reactions involving furans, which could be useful in producing various furan derivatives for pharmaceuticals or materials science applications. Selectivities for these reactions can approach 100% under certain conditions, pointing to efficient pathways for synthesizing acylated furans (Ji, Pan, Dauenhauer, & Gorte, 2019).
Bio-based Chemical Production
Teong, Yi, and Zhang (2014) discuss the production of hydroxymethylfurfural (HMF), a key furan derivative, from biomass resources. HMF and its derivatives, such as furfural and 2,5-furandicarboxylic acid (FDCA), have been identified as valuable bio-based chemicals with applications ranging from fuels to bulk chemicals. This work underscores the importance of furan derivatives as sustainable alternatives to petroleum-based chemicals, offering insights into the green synthesis of important furan-based intermediates (Teong, Yi, & Zhang, 2014).
Enzyme-Catalyzed Synthesis
Jia, Zong, Zheng, and Li (2019) developed a dual-enzyme cascade system for the synthesis of furan carboxylic acids from HMF, showcasing an innovative approach to converting bio-based resources into valuable chemicals. This method, leveraging the catalytic promiscuity of alcohol dehydrogenases, allows for the efficient and controlled production of FDCA and other furan carboxylic acids, highlighting potential applications in the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).
Antibacterial and Antioxidant Activities
Ma, Ma, Li, and Wang (2016) identified new furan derivatives from Aspergillus flavus with potent antibacterial and moderate antioxidant activities. Such findings indicate the potential of furan compounds in developing new antimicrobial and antioxidant agents, which could have significant implications for medical and food preservation applications (Ma, Ma, Li, & Wang, 2016).
Catalytic Oxidation for Polymer Production
Casanova, Iborra, and Corma (2009) explored the aerobic oxidation of HMF into FDCA, a precursor for biodegradable plastics. This work demonstrates the use of gold nanoparticle catalysts for high-yield conversion of HMF to FDCA in water, presenting a sustainable pathway for producing biopolymers from renewable resources (Casanova, Iborra, & Corma, 2009).
Propiedades
IUPAC Name |
2-(2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-8(10)4-5-3-7-6(12-5)1-2-11-7/h5-7H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTPIPIHPOKUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1OC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

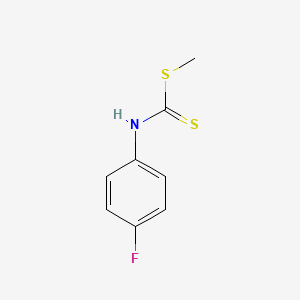
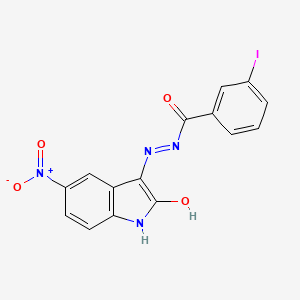
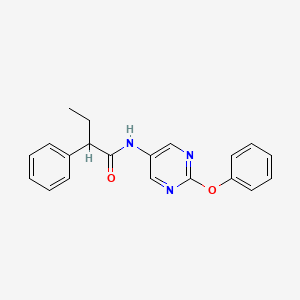

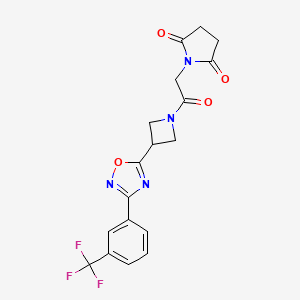
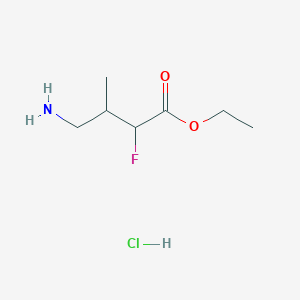
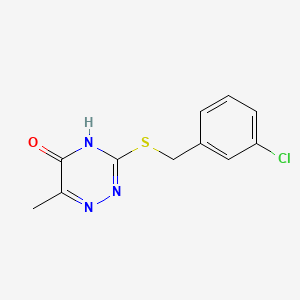
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956969.png)
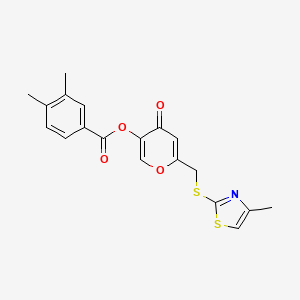
![1,1-Difluorospiro[2.3]hexan-5-one](/img/structure/B2956972.png)
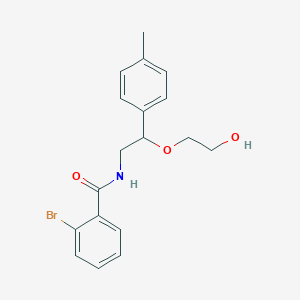
![8-chloro-2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956974.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2956975.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-fluorobenzenesulfonohydrazide](/img/structure/B2956976.png)